molecular formula C24H26N2O5S B11253594 6-tert-butyl-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11253594
M. Wt: 454.5 g/mol
InChI Key: OPOFWILAZUGTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan moiety can be oxidized to form furan derivatives with different functional groups.

    Reduction: The benzenesulfonyl group can be reduced to form corresponding sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan moiety can yield furan-2-carboxylic acid, while reduction of the benzenesulfonyl group can produce sulfonamide derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives and sulfonamide-containing compounds .

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-24(2,3)17-11-12-21-20(14-17)26(32(28,29)19-9-5-4-6-10-19)16-22(31-21)23(27)25-15-18-8-7-13-30-18/h4-14,22H,15-16H2,1-3H3,(H,25,27)

InChI Key

OPOFWILAZUGTJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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